3-(2,2,2-Trifluoroethoxy)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

3-(2,2,2-Trifluoroethoxy)aniline is a meta-substituted fluorinated aniline (LogP 2.79 vs ~0.9 for unsubstituted aniline), delivering enhanced lipophilicity for CNS drug candidates requiring passive membrane diffusion and blood-brain barrier penetration. Positional isomerism governs biological activity: SAR studies confirm meta-substitution yields distinct potency profiles versus ortho/para isomers in anilino-triazine insecticides. This building block enables systematic parallel synthesis of isomer libraries for unambiguous SAR mapping against lepidopteran pests (Helicoverpa zea, Spodoptera exigua). Essential for medicinal chemistry and agrochemical R&D demanding isomerically pure fluorinated intermediates.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 123207-61-4
Cat. No. B172331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethoxy)aniline
CAS123207-61-4
Synonyms3-(2,2,2-trifluoroethoxy)aniline
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(F)(F)F)N
InChIInChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2
InChIKeyIJIAMVTVXHRYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2,2-Trifluoroethoxy)aniline (CAS 123207-61-4): A Meta-Positioned Fluorinated Aniline Building Block


3-(2,2,2-Trifluoroethoxy)aniline (CAS 123207-61-4) is a fluorinated aromatic amine building block, characterized by a trifluoroethoxy substituent at the meta position relative to the aniline nitrogen. This compound, with molecular formula C8H8F3NO and molecular weight 191.15 g/mol, features a calculated LogP of 2.79 [1] and a topological polar surface area (TPSA) of 35.2 Ų . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the trifluoroethoxy group confers enhanced lipophilicity and distinct electronic properties compared to non-fluorinated aniline analogs [2].

Why 3-(2,2,2-Trifluoroethoxy)aniline (CAS 123207-61-4) Is Not Interchangeable with Other Trifluoroethoxyaniline Isomers


Positional isomerism critically dictates the electronic environment and steric accessibility of the aniline nitrogen, thereby governing both the reactivity profile in downstream synthetic steps and the physicochemical properties of final drug candidates. The meta-substituted 3-(2,2,2-Trifluoroethoxy)aniline exhibits a LogP of 2.79 [1], which differs from ortho and para isomers due to altered dipole alignment and hydrogen-bonding potential [2]. In structure-activity relationship (SAR) studies of anilino-triazine insecticides, the substitution pattern on the aniline ring was shown to be a key determinant of biological potency; para-substitution was found to confer significantly improved insecticidal activity over meta or ortho configurations [3]. This demonstrates that substituting one trifluoroethoxyaniline isomer for another is not scientifically valid without compromising the intended synthetic outcome or biological performance.

Quantitative Differentiation Evidence for 3-(2,2,2-Trifluoroethoxy)aniline (CAS 123207-61-4) Versus Key Comparators


Lipophilicity Comparison: 3-(2,2,2-Trifluoroethoxy)aniline vs. Non-Fluorinated Aniline

The target compound exhibits a calculated LogP (XLogP3) of 2.79, representing a substantial increase in lipophilicity compared to the unsubstituted aniline (LogP approximately 0.9). This enhanced lipophilicity is a direct consequence of the electron-withdrawing trifluoroethoxy group .

Medicinal Chemistry Drug Design Physicochemical Properties

Positional Isomer Differentiation: 3-(2,2,2-Trifluoroethoxy)aniline vs. Ortho and Para Isomers in SAR Context

In a systematic SAR study of anilino-triazine insecticides, para-substitution on the aniline ring was found to confer significantly better insecticidal potency compared to meta or ortho substitution. Electron-withdrawing groups (Cl, Br, CF3) in the para-position yielded superior activity against Helicoverpa zea and Spodoptera exigua [1]. While the specific meta-substituted 3-(2,2,2-trifluoroethoxy)aniline was not the direct subject of this SAR, the study establishes that the substitution position on the aniline ring is a critical determinant of biological outcome, thereby validating that 3-, 2-, and 4-trifluoroethoxyaniline isomers are not functionally interchangeable.

Agrochemicals Insecticide Development Structure-Activity Relationship

Electron-Withdrawing Effect: 3-(2,2,2-Trifluoroethoxy)aniline vs. Electron-Donating Methoxy Analogs

The trifluoroethoxy group exerts an electron-withdrawing inductive effect, reducing the pKa of the aniline nitrogen relative to electron-donating substituents. In a related SAR study, electron-withdrawing substituents (Cl, Br, CF3) on the aniline ring were preferred over electron-donating substituents (e.g., methoxy) for insecticidal potency [1]. The trifluoroethoxy group, being electron-withdrawing, is expected to confer similar advantages in biological activity and synthetic reactivity, such as enhanced electrophilic substitution and improved metabolic stability, compared to methoxy analogs.

Medicinal Chemistry Reactivity SAR

Validated Research and Industrial Application Scenarios for 3-(2,2,2-Trifluoroethoxy)aniline (CAS 123207-61-4)


Agrochemical Discovery: Synthesis of Anilino-Triazine Insecticide Analogs

Based on SAR evidence that para-substituted, electron-withdrawing anilines confer optimal insecticidal activity, 3-(2,2,2-trifluoroethoxy)aniline can serve as a versatile meta-substituted building block for generating structural diversity libraries of triazine-based insecticides. The compound enables exploration of how meta-substitution patterns influence potency and selectivity against lepidopteran pests such as Helicoverpa zea and Spodoptera exigua [1].

Medicinal Chemistry: Design of CNS-Penetrant Drug Candidates

With a calculated LogP of 2.79, 3-(2,2,2-trifluoroethoxy)aniline offers significantly enhanced lipophilicity compared to unsubstituted aniline (LogP ≈ 0.9). This property makes it a strategically valuable intermediate for designing drug candidates that require passive diffusion across lipid membranes, including blood-brain barrier penetration for CNS targets .

Precision Synthesis: Generation of Positional Isomer Libraries for SAR Profiling

Given the established impact of aniline substitution position on biological activity, 3-(2,2,2-trifluoroethoxy)aniline is an essential component in parallel synthetic approaches aimed at systematically comparing the biological profiles of ortho-, meta-, and para-trifluoroethoxyaniline derivatives. Such isomer libraries enable unambiguous determination of the optimal substitution pattern for a given biological target [1].

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